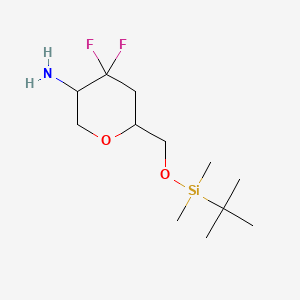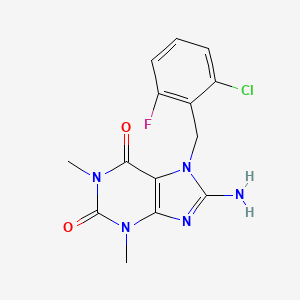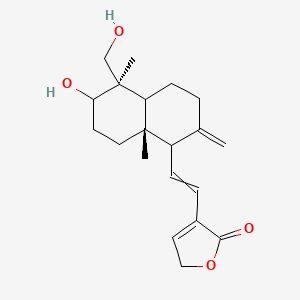![molecular formula C17H19N5O6 B14783066 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-methoxyphenyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine base attached to a sugar moiety, making it structurally similar to nucleosides found in nucleic acids. The presence of a methoxyphenyl group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include a purine base and a sugar derivative. The key steps may involve:
Glycosylation: The attachment of the sugar moiety to the purine base.
Functional Group Modifications: Introduction of the amino group and the methoxyphenyl group through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Purification: Techniques like chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:
Batch Processing: Large-scale reactions in controlled environments.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Automation: Automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may serve as a nucleoside analog, potentially interfering with nucleic acid synthesis and function. This makes it a candidate for studying cellular processes and developing therapeutic agents.
Medicine
In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could be investigated for similar applications, targeting specific enzymes or pathways in pathogens or cancer cells.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, nucleoside analogs can:
Inhibit Enzymes: By mimicking natural substrates, they can inhibit enzymes involved in nucleic acid synthesis.
Incorporate into DNA/RNA: Leading to chain termination or mutations.
Modulate Signaling Pathways: Affecting cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2-Amino-9-(β-D-ribofuranosyl)purine: Another purine nucleoside analog.
8-Methoxyadenosine: A compound with a methoxy group similar to the one in the given compound.
Uniqueness
The uniqueness of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(4-methoxyphenyl)-1H-purin-6(9H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C17H19N5O6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c1-27-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)28-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26) |
Clave InChI |
MJDNLRDARLQJAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)
![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
![7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid](/img/structure/B14783023.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)


![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)

